Product packaging for Dimethylbutadienylcarbinol(Cat. No.:CAS No. 926-38-5)

Dimethylbutadienylcarbinol

Cat. No.: B14758219
CAS No.: 926-38-5
M. Wt: 112.17 g/mol
InChI Key: ZWRDKAOHFSUWQC-UHFFFAOYSA-N
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Description

Contextualization within Butadienylcarbinol Analogues

Dimethylbutadienylcarbinol belongs to the broader class of butadienylcarbinols, which are characterized by a hydroxyl group attached to a carbon atom adjacent to a butadiene backbone. The reactivity and properties of these analogues are significantly influenced by the substitution pattern on both the diene and the carbinol carbon.

For instance, the position and nature of substituents on the diene can affect the stereoselectivity of reactions such as the Diels-Alder reaction. researchgate.net In a study on the Diels-Alder reaction of 2,4-hexadien-1-ol, a primary alcohol analogue of this compound, with maleic anhydride (B1165640), the reaction proceeds readily to form a bicyclic anhydride. ens-lyon.fr This highlights the general reactivity of the butadienyl system in cycloaddition reactions.

Furthermore, the synthesis of various butadienylcarbinols has been a focus of research, with methods developed for the stereoselective and enantioselective preparation of specific isomers. acs.org These studies provide a valuable framework for understanding the synthesis and potential transformations of this compound.

Physicochemical Properties of this compound and Related Analogues
Compound NameStructureMolar Mass (g/mol)Boiling Point (°C)CAS Number
This compound (2-Methyl-3,5-hexadien-2-ol)C(C)(O)C=CC=C112.17 guidechem.comNot available926-38-5 guidechem.com
(E,E)-2,4-Hexadien-1-olOCC=CC=C98.14174-17617102-64-6
(Z)-3,5-Hexadien-2-olCC(O)C=CC=C98.14Not available10942350

Significance of the Dimethyl Substitution Pattern

The most distinguishing feature of this compound is the presence of two methyl groups on the carbinol carbon, making it a tertiary alcohol. This gem-dimethyl group has profound implications for the molecule's reactivity.

Firstly, tertiary alcohols are generally more reactive than primary and secondary alcohols in reactions involving carbocation intermediates, such as S_N1 reactions. atarnotes.comstackexchange.comlibretexts.orgmsu.edu The electron-donating inductive effect of the two methyl groups stabilizes the incipient tertiary carbocation, facilitating the departure of the hydroxyl group upon protonation. This enhanced reactivity can be harnessed for various synthetic transformations.

Secondly, the steric bulk of the gem-dimethyl group can influence the regioselectivity and stereoselectivity of reactions. In the context of allylic substitutions, which are common for such systems, the steric hindrance around the tertiary carbon can direct incoming nucleophiles to other positions of the conjugated system. acs.orgvedantu.comlibretexts.org This can lead to the formation of rearranged products, a phenomenon known as allylic rearrangement.

The presence of the gem-dimethyl group can also impact the conformational preferences of the molecule, which in turn can affect the outcomes of pericyclic reactions like the Diels-Alder reaction. researchgate.netlongdom.org

Comparison of Reactivity in Substituted Alcohols
Alcohol TypeGeneral StructureRelative Reactivity in S_N1 ReactionsKey Factors
PrimaryRCH₂OHLowUnstable primary carbocation
SecondaryR₂CHOHModerateMore stable secondary carbocation
Tertiary (e.g., this compound)R₃COHHighHighly stable tertiary carbocation due to hyperconjugation and inductive effects

Research Trajectories and Current Challenges

While specific research focused solely on this compound is not abundant, the broader fields of dienol chemistry and the synthesis of complex molecules from simple building blocks suggest several potential research avenues and inherent challenges.

One area of interest is the development of catalytic, enantioselective methods for the synthesis and transformation of this compound and its analogues. The ability to control the stereochemistry of the products is crucial for applications in areas such as natural product synthesis and medicinal chemistry.

A significant challenge lies in controlling the regioselectivity of reactions involving the conjugated diene system. The presence of multiple reactive sites can lead to mixtures of products, necessitating the development of highly selective catalysts and reaction conditions. For instance, in palladium-catalyzed telomerization of 1,3-butadiene (B125203) with alcohols, the structure of the alcohol, including its steric and electronic properties, plays a crucial role in determining the reaction outcome. researchgate.net

Furthermore, the potential for polymerization of the diene moiety under certain conditions presents another challenge that must be managed during synthesis and handling. The exploration of this compound as a monomer for novel polymers could also be a fruitful area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B14758219 Dimethylbutadienylcarbinol CAS No. 926-38-5

Properties

CAS No.

926-38-5

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-methylhexa-3,5-dien-2-ol

InChI

InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h4-6,8H,1H2,2-3H3

InChI Key

ZWRDKAOHFSUWQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CC=C)O

Origin of Product

United States

Synthetic Methodologies for Dimethylbutadienylcarbinol and Its Derivatives

Established Synthetic Routes and Their Limitations

Established methods for synthesizing dimethylbutadienylcarbinol and related compounds often involve multistep sequences or catalytic approaches, each with its own set of advantages and drawbacks.

Multistep Synthesis Approaches

Multistep syntheses are a common strategy for constructing complex organic molecules, including derivatives of this compound. These approaches often involve the sequential formation of carbon-carbon bonds and functional group interconversions.

A prevalent precursor in many of these syntheses is 2,3-dimethyl-1,3-butadiene (B165502). One of the most convenient methods for its preparation is the dehydration of pinacol. orgsyn.org This reaction can be catalyzed by a variety of agents, including hydrobromic acid, sulfuric acid, and alumina. orgsyn.org The resulting diene can then undergo further reactions, such as Diels-Alder cycloadditions, to build more complex molecular frameworks. researchgate.netaroonchande.com For instance, the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride (B1165640) yields a bicyclic adduct, demonstrating its utility in constructing cyclic systems. aroonchande.com

Catalytic Synthesis Strategies (e.g., organometallic, organocatalytic)

Catalytic methods offer an alternative to traditional multistep syntheses, often providing more efficient and selective routes to desired products. Both organometallic and organocatalytic strategies have been employed in the synthesis of butadiene derivatives.

Palladium-catalyzed cross-coupling reactions have proven effective for the synthesis of substituted 1,3-butadiene (B125203) derivatives. For example, the reaction of 2,3-alkadienyl carbonates with organoboron compounds in the presence of a palladium catalyst provides a facile route to these structures.

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool in organic synthesis. While specific examples directly targeting this compound are not extensively documented in the provided results, the principles of organocatalysis are broadly applicable. For instance, organocatalysts can be used to promote cycloaddition reactions, similar to the Diels-Alder reactions mentioned previously, but under milder and more environmentally friendly conditions. researchgate.net

Limitations of catalytic methods can include the cost and sensitivity of the catalyst, particularly with organometallic systems. Catalyst deactivation and the need for careful control of reaction conditions to ensure high selectivity can also be challenges.

Novel Synthetic Protocols

Recent research has focused on developing more sophisticated and sustainable methods for the synthesis of complex molecules like this compound. These include asymmetric synthesis to control stereochemistry and green chemistry approaches to minimize environmental impact.

Asymmetric Synthesis of Chiral this compound

The synthesis of chiral molecules, or enantiomers, is of paramount importance in fields such as medicinal chemistry, where the biological activity of a compound can be highly dependent on its three-dimensional structure. Asymmetric synthesis aims to produce a single enantiomer of a chiral product. This can be achieved through the use of chiral substrates, chiral auxiliaries, chiral reagents, or chiral catalysts. youtube.comyoutube.comyoutube.comyoutube.com

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. youtube.comyoutube.com After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysts: Chiral catalysts are often more efficient than chiral auxiliaries as they can be used in small amounts to generate large quantities of the desired enantiomer. youtube.com Chiral scandium complexes, for example, have been widely used in various asymmetric reactions. thieme-connect.de

While the direct asymmetric synthesis of this compound is not explicitly detailed in the search results, the principles of asymmetric synthesis are well-established and could be applied to its synthesis. For instance, the reduction of a corresponding ketone precursor using a chiral reducing agent could yield a specific enantiomer of the alcohol.

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cnr.it This includes the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes.

In the context of synthesizing this compound and its derivatives, green chemistry principles can be applied in several ways:

Use of Greener Solvents: Replacing hazardous volatile organic compounds (VOCs) with more environmentally friendly alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of a synthesis. mdpi.com

Catalysis: The use of catalysts, as discussed earlier, is a cornerstone of green chemistry as it can lead to more efficient reactions with less waste. mdpi.comrsc.org

Renewable Feedstocks: Exploring the use of biomass-derived starting materials is another key aspect of green chemistry. For example, levoglucosenone, derived from cellulose, has been used as a starting material for the synthesis of chiral hydroxy-fatty acids. nih.gov

Precursor Design and Reactivity in Synthesis

The design and reactivity of precursors are critical to the success of any synthetic strategy. In the synthesis of this compound and its derivatives, the choice of starting materials and intermediates dictates the reaction pathways that can be employed.

The reactivity of 2,3-dimethyl-1,3-butadiene as a diene in Diels-Alder reactions is a prime example of how precursor reactivity is exploited. aroonchande.com The electron-rich nature of this diene makes it a suitable partner for reaction with electron-deficient dienophiles.

Furthermore, the synthesis of complex structures can be facilitated by the use of specialized precursors. For instance, the synthesis of heterobimetallic Fe(II)/Pd(II) complexes has been achieved through the preparation of suitable Pd(II)-butadienyl precursors. researchgate.net Similarly, the de novo synthesis of cubane (B1203433) derivatives has utilized a dihydropyridazine (B8628806) as a precursor to the highly reactive cyclobutadiene (B73232) intermediate. researchgate.net

The table below summarizes some of the key precursors mentioned and their roles in synthesis.

PrecursorRole in Synthesis
PinacolStarting material for the synthesis of 2,3-dimethyl-1,3-butadiene. orgsyn.org
2,3-Dimethyl-1,3-butadieneDiene in Diels-Alder reactions. researchgate.netaroonchande.com
Maleic AnhydrideDienophile in Diels-Alder reactions. aroonchande.com
2,3-Alkadienyl CarbonatesSubstrate in palladium-catalyzed cross-coupling reactions.
DihydropyridazinePrecursor to the cyclobutadiene intermediate. researchgate.net

Reaction Mechanisms and Pathways of Dimethylbutadienylcarbinol

Investigation of Fundamental Reaction Types

The structure of dimethylbutadienylcarbinol, a tertiary alcohol featuring a conjugated diene system, suggests a rich and complex reactivity profile. The hydroxyl group and the two double bonds represent key functional groups where reactions are expected to occur.

Addition Reactions (e.g., electrophilic, nucleophilic)

Addition reactions are fundamental to unsaturated compounds. msu.edu In the case of this compound, the conjugated diene system is susceptible to electrophilic addition.

Electrophilic Addition: The π electrons of the carbon-carbon double bonds make the diene system nucleophilic and thus reactive towards electrophiles. organic-chemistry.orglibretexts.org The addition of an electrophile (E+) to the conjugated diene would likely proceed via the formation of a resonance-stabilized allylic carbocation. This can lead to two potential products: a 1,2-addition product and a 1,4-addition product. youtube.com The regioselectivity of the initial electrophilic attack would be influenced by the directing effects of the methyl groups on the diene.

Under kinetic control (lower temperatures), the 1,2-addition product is often favored as it arises from the initial, more stable carbocation formed. youtube.com Under thermodynamic control (higher temperatures), the more stable alkene product, often the 1,4-adduct, may predominate. youtube.com

Nucleophilic Addition: While less common for the diene system itself, the hydroxyl group can influence nucleophilic reactions. More significantly, nucleophilic addition is a key reaction of aldehydes and ketones, which could be formed from the oxidation of this compound. ncert.nic.innih.gov A nucleophile attacks the partially positive carbonyl carbon, leading to a tetrahedral intermediate. nih.gov

Elimination Reactions

The tertiary nature of the alcohol in this compound suggests that it would readily undergo elimination reactions, specifically dehydration, under acidic conditions to form alkenes. wizeprep.comlibretexts.org

The mechanism for the dehydration of tertiary alcohols typically proceeds through an E1 (unimolecular elimination) pathway. libretexts.orgorganicchemistrydata.org This involves three key steps:

Protonation of the hydroxyl group by an acid to form a good leaving group (water). ncert.nic.inlibretexts.org

Loss of the leaving group to form a tertiary carbocation. libretexts.orgorganicchemistrydata.org This is generally the rate-determining step.

Deprotonation of a β-hydrogen by a weak base (like water or the conjugate base of the acid) to form a new π bond. organicchemistrydata.org

Given the structure of this compound, the initially formed carbocation would be tertiary and allylic, and thus highly stabilized. Elimination could potentially lead to a mixture of conjugated triene products.

Rearrangement Reactions

Carbocation intermediates, such as those formed during E1 elimination or certain addition reactions, are prone to rearrangement to form more stable carbocations. youtube.comlibretexts.org These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift. youtube.comkhanacademy.org

For this compound, the formation of a tertiary allylic carbocation is already quite favorable. However, depending on the reaction conditions and the specific structure of the carbocation formed, rearrangements could still occur, potentially leading to a rearranged carbon skeleton in the final product. youtube.com The driving force for any such rearrangement would be the formation of an even more stable carbocationic intermediate. youtube.com

Detailed Mechanistic Pathway Elucidation

A deeper understanding of the reactions of this compound requires an examination of the specific intermediates and transition states involved.

Carbocationic Intermediates and Pathways

As discussed, carbocations are key intermediates in both the elimination and electrophilic addition reactions of this compound. The stability of carbocations follows the order: tertiary > secondary > primary. youtube.comyoutube.com Furthermore, resonance stabilization significantly enhances carbocation stability. youtube.com

Upon protonation and loss of water, this compound would form a tertiary, resonance-stabilized allylic carbocation. The positive charge would be delocalized over two carbon atoms. This delocalization has a profound impact on the subsequent steps of the reaction.

In Elimination Reactions: A base can abstract a proton from a carbon adjacent to any of the carbons bearing a partial positive charge, potentially leading to a mixture of isomeric conjugated trienes.

In Addition Reactions: A nucleophile can attack at any of the electrophilic carbon centers, leading to the aforementioned 1,2- and 1,4-addition products.

Table 1: Predicted Carbocation Intermediates and Subsequent Products

Initial Reaction Predicted Carbocation Intermediate Potential Subsequent Reaction Predicted Product Type(s)
Acid-catalyzed Dehydration Tertiary, resonance-stabilized allylic carbocation Deprotonation Conjugated trienes
Electrophilic Addition (e.g., HBr) Tertiary, resonance-stabilized allylic carbocation Nucleophilic attack by Br⁻ 1,2- and 1,4-addition products

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org They are distinct from ionic or radical reactions and are governed by the principles of orbital symmetry. libretexts.org The conjugated diene system in this compound makes it a potential candidate for participation in certain types of pericyclic reactions.

The most relevant pericyclic reaction for a conjugated diene is the Diels-Alder reaction , a [4+2] cycloaddition between a diene and a dienophile (an alkene or alkyne). organicchemistrydata.orglibretexts.org this compound could potentially act as the diene component in a Diels-Alder reaction. The presence of methyl groups on the diene would influence its reactivity and the regioselectivity of the cycloaddition. For the reaction to occur, the diene must be able to adopt an s-cis conformation. organicchemistrydata.org

Another class of pericyclic reactions is electrocyclic reactions , which involve the intramolecular cyclization of a conjugated polyene. msu.edu While less likely as a primary reaction pathway for this compound itself, derivatives formed from elimination reactions (conjugated trienes) could potentially undergo electrocyclic ring-closing reactions under thermal or photochemical conditions.

Finally, sigmatropic rearrangements involve the migration of a sigma bond across a pi system. libretexts.org A potential, though likely requiring specific conditions, sigmatropic rearrangement for a derivative of this compound could be a msu.edunerdfighteria.info-hydride shift in a triene product formed from dehydration.

Due to the lack of specific experimental data for this compound, the information presented is based on established principles of organic chemistry. Further research would be necessary to elucidate the precise mechanistic pathways and product distributions for the reactions of this compound.

Radical Pathways

The involvement of this compound in radical reactions represents a significant area of synthetic chemistry, offering pathways for functional group interconversions and the formation of carbon-carbon bonds. libretexts.org These reactions typically proceed via a radical chain mechanism, which includes initiation, propagation, and termination steps. youtube.com

Initiation and Propagation:

Radical reactions are often initiated by the homolytic cleavage of a weak bond, either thermally or photochemically, to generate radical species. youtube.comutexas.edu A common initiator is azobisisobutyronitrile (AIBN), which upon heating, decomposes to form nitrogen gas and two cyanoisopropyl radicals. libretexts.org These initiator radicals can then abstract a hydrogen atom from a reagent like tributyltin hydride (Bu₃SnH) to produce a tributyltin radical, which serves as the chain-propagating radical. libretexts.org

Once formed, the chain-propagating radical can react with a substrate containing this compound that has been appropriately functionalized, for instance, by converting the hydroxyl group into a halide. This reaction generates a carbon-centered radical at the position of the former functional group. libretexts.org This newly formed carbon radical is the key intermediate that participates in the subsequent bond-forming steps. libretexts.org

Carbon-Carbon Bond Formation:

A crucial application of radical pathways involving this compound is the formation of new carbon-carbon bonds. libretexts.org The carbon radical derived from this compound can add across an alkene or alkyne, creating a new carbon-carbon bond and a new radical species. This adduct radical can then abstract a hydrogen atom from a hydrogen donor, such as Bu₃SnH, to yield the final product and regenerate the chain-propagating radical, thus continuing the chain reaction. libretexts.orglibretexts.org

The stability of the radical intermediate plays a significant role in these reactions. Radicals are electron-deficient species, and their stability generally follows the trend of tertiary > secondary > primary, similar to carbocations. youtube.com Allylic radicals, which would be relevant in reactions involving the butadiene moiety of this compound, are particularly stabilized by resonance. youtube.com

Table 1: Key Steps in Radical Reactions

StepDescriptionExample
Initiation Formation of initial radical species.Thermal decomposition of AIBN.
Propagation A radical reacts to form a new bond and a new radical.A carbon radical adds to an alkene.
Termination Two radicals combine to form a stable molecule.Two methyl radicals form ethane.

Catalytic Reaction Mechanisms Involving this compound

Catalysis provides powerful tools to control the reactivity and selectivity of reactions involving this compound, enabling transformations that are otherwise difficult to achieve. Both transition metals and small organic molecules can serve as catalysts in these processes.

Transition Metal Catalyzed Transformations

Transition metal catalysts are widely used to facilitate a variety of organic transformations, including cross-coupling, cyclization, and dicarbofunctionalization reactions. researchgate.netnih.gov These catalysts can activate otherwise inert bonds and control the stereochemical outcome of reactions.

Palladium, nickel, and copper are among the most common transition metals used in catalysis. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, could be employed to form new carbon-carbon bonds by coupling a derivative of this compound with a suitable partner. nih.gov The general mechanism for such a cross-coupling reaction often involves oxidative addition, transmetalation, and reductive elimination steps.

Transition metal-catalyzed dicarbofunctionalization of the olefinic bonds within the dimethylbutadienyl moiety is another potential transformation. nih.gov This process involves the addition of two new carbon-based groups across a double bond, a powerful method for rapidly increasing molecular complexity. nih.gov A significant challenge in these reactions is preventing β-hydride elimination from the in-situ generated alkyl-metal intermediates. nih.gov

Table 2: Common Transition Metal Catalysts and Their Applications

CatalystTypical Reactions
Palladium (Pd)Cross-coupling (Suzuki, Stille), Heck reaction, Cyclizations. researchgate.netresearchgate.net
Nickel (Ni)Cross-coupling, C-H activation. researchgate.net
Copper (Cu)Arylation, Cross-coupling. researchgate.net
Rhodium (Rh)Decarbonylation, Hydrogenation. youtube.com
Zirconium (Zr)Hydrozirconation, Carboalumination. youtube.com

Organocatalyzed Processes

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, providing an alternative to metal-based catalysts. nih.govyoutube.com These catalysts can activate substrates through the formation of reactive intermediates such as enamines or iminium ions. youtube.com

For a molecule like this compound, which contains a hydroxyl group, organocatalysts could be employed in reactions such as asymmetric aldol (B89426) or Michael additions, provided the carbinol is first oxidized to the corresponding aldehyde or ketone. For example, a chiral diarylprolinol silyl (B83357) ether is an effective organocatalyst for promoting asymmetric Michael-alkylation reactions. unl.pt

In a typical organocatalytic cycle, the catalyst forms a transient covalent bond with the substrate, activating it for the desired reaction and controlling the stereochemical outcome. youtube.comyoutube.com For instance, in an enamine-catalyzed reaction, a chiral secondary amine catalyst would react with an aldehyde or ketone to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile in a stereocontrolled manner. youtube.com Hydrolysis of the resulting intermediate regenerates the catalyst and yields the chiral product. youtube.com

Organocatalysis can also be used in cascade reactions, where multiple bond-forming events occur in a single operation, leading to the rapid construction of complex molecular architectures. unl.ptmdpi.com

Stereochemical Aspects of this compound Reactions

The stereochemical outcome of reactions involving this compound is a critical consideration, especially when new chiral centers are formed.

When a reaction occurs at a chiral center, the stereochemistry can either be retained, inverted, or racemized. lumenlearning.com

Retention or Inversion: If a bond to the chiral carbon is broken and a new one is formed in a single, concerted step (like in an Sₙ2 reaction), the stereochemistry is typically inverted. lumenlearning.com If the mechanism involves an ordered, multi-step process where the stereochemical information is preserved, retention of configuration can also occur.

Racemization: If the reaction proceeds through a planar, achiral intermediate (such as a carbocation in an Sₙ1 reaction), the subsequent attack of a nucleophile can occur from either face with equal probability, leading to a racemic mixture of enantiomers. lumenlearning.com

When a new chiral center is created from an achiral starting material, the product will be a racemic mixture unless a chiral influence is present. lumenlearning.com This chiral influence can be a chiral catalyst (as in asymmetric catalysis), a chiral reagent, or a chiral auxiliary group.

In the context of this compound, which is itself a chiral molecule, reactions that introduce a new stereocenter will lead to the formation of diastereomers. The relative amounts of these diastereomers will be determined by the facial selectivity of the reagent's approach to the molecule, which is influenced by the steric and electronic properties of the existing chiral center and the reaction conditions.

Advanced Spectroscopic and Analytical Characterization of Dimethylbutadienylcarbinol

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for determining the precise atomic arrangement and electronic structure of molecules. For Dimethylbutadienylcarbinol, a tertiary alcohol with a conjugated diene system, methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy provide complementary information to build a complete structural profile.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound (C₇H₁₂O), ¹H and ¹³C NMR spectra provide definitive evidence of its connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. Based on the structure, a predictable spectrum would feature signals corresponding to the vinyl protons of the diene system, the hydroxyl proton, and the methyl protons. The vinyl protons would appear in the downfield region (typically 5-7 ppm) with complex splitting patterns due to coupling with each other. The two equivalent methyl groups attached to the carbinol carbon would produce a sharp singlet, while the hydroxyl proton would also appear as a singlet, the position of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments. For the symmetric structure of this compound, six distinct signals would be anticipated: four for the sp² hybridized carbons of the diene, one for the quaternary sp³ carbinol carbon, and one for the two equivalent methyl carbons. The electronegative oxygen atom causes the carbinol carbon (C2) to be significantly downfield shifted compared to the other sp³ carbons. docbrown.info The carbons of the conjugated diene system (C3, C4, C5, C6) would resonate in the typical sp² region (110-150 ppm). docbrown.info

Predicted NMR Data for this compound

Predicted ¹H NMR DataPredicted ¹³C NMR Data
Proton AssignmentExpected Chemical Shift (δ, ppm)Carbon AssignmentExpected Chemical Shift (δ, ppm)
-OHVariable (e.g., 1.5-2.5)C1 (2x CH₃)~25-30
-CH₃ (x2)~1.3C2 (-C(OH)-)~70-75
=CH- (H3)~5.5-6.0C3 (=CH-)~135-145
=CH- (H4)~6.0-6.5C4 (=CH-)~125-135
=CH- (H5)~5.0-5.5C5 (=CH-)~120-130
=CH₂ (H6)~5.0-5.5C6 (=CH₂)~110-120

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (High-Resolution MS, Tandem MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, while analysis of its fragmentation patterns offers valuable structural clues. For a tertiary alcohol like this compound (molar mass 112.17 g/mol ), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum is often very weak or entirely absent due to the instability of the tertiary carbocation. docbrown.info

The fragmentation is typically dominated by several key pathways:

Alpha-Cleavage: The most prominent fragmentation pathway for tertiary alcohols is the cleavage of a C-C bond adjacent to the oxygen atom. Loss of a methyl radical (•CH₃) would result in a highly stable, resonance-delocalized oxonium ion at a mass-to-charge ratio (m/z) of 97. This is often the base peak.

Dehydration: Loss of a neutral water molecule (H₂O) from the molecular ion is common for alcohols, which would yield a fragment ion at m/z 94.

Further fragmentation of these primary ions leads to a complex pattern of smaller ions, providing a unique fingerprint for the molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass of these fragments to four or more decimal places, allowing for the unambiguous determination of their elemental composition. Tandem MS (MS/MS) techniques can be used to isolate a specific fragment ion and induce further fragmentation, providing even more detailed structural information.

Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonOrigin
112[C₇H₁₂O]⁺Molecular Ion (M⁺, likely very weak or absent)
97[M - CH₃]⁺Loss of a methyl radical (alpha-cleavage)
94[M - H₂O]⁺Loss of water
79[C₆H₇]⁺Loss of H₂O and CH₃
43[C₃H₇]⁺ or [C₂H₃O]⁺Various fragmentation pathways

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are complementary and provide characteristic frequencies corresponding to specific functional groups.

FTIR Spectroscopy: In the FTIR spectrum of this compound, the most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. Other key absorptions include sp³ C-H stretching just below 3000 cm⁻¹, sp² C-H stretching just above 3000 cm⁻¹, and C=C stretching absorptions for the conjugated diene system around 1600-1650 cm⁻¹. The C-O stretch of a tertiary alcohol typically appears as a strong band around 1150 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the diene backbone would be expected to produce strong signals in the Raman spectrum. uoa.grresearchgate.net The symmetric stretching of the carbon skeleton and methyl groups would also be Raman active. The O-H stretch, while strong in IR, is typically weak in Raman spectra.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical Intensity (IR/Raman)
O-H StretchAlcohol3200-3600Strong, Broad (IR) / Weak (Raman)
C-H Stretch (sp²)Alkenyl3010-3100Medium (IR) / Strong (Raman)
C-H Stretch (sp³)Alkyl2850-2970Strong (IR) / Strong (Raman)
C=C StretchConjugated Diene~1600 and ~1650Medium-Strong (IR) / Very Strong (Raman)
C-O StretchTertiary Alcohol1150-1200Strong (IR) / Weak (Raman)

Microscopic and Imaging Techniques for Material Analysis

While spectroscopic methods reveal molecular-level structure, microscopic techniques are used to analyze the morphology and structure of materials on a larger scale. For small, volatile molecules like this compound, the application of electron microscopy is not straightforward and typically reserved for when the molecule is part of a larger solid-state assembly.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides information about the surface topography and composition of solid materials. The technique is not suitable for analyzing volatile liquids like this compound in its pure state, as the sample must be solid and stable under the high vacuum conditions of the microscope chamber. Analysis would only be feasible if the compound was first polymerized or encapsulated within a solid matrix. In such cases, SEM could be used to study the surface morphology of the resulting polymer or the structure of the encapsulating material.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen to form an image. nist.gov TEM offers significantly higher resolution than SEM and can even achieve atomic-resolution imaging of materials. However, direct imaging of individual, small organic molecules like this compound is extremely challenging. nist.gov The primary obstacles are the low contrast of light atoms (carbon, hydrogen, oxygen) and significant sample damage caused by the high-energy electron beam. nist.gov

Advanced techniques are required to make TEM analysis of small molecules possible. These include:

Cryo-TEM: The sample is flash-frozen in a vitrified (non-crystalline) solvent, which helps to hold the molecules in place and reduces beam-induced damage. This is the most viable method for imaging soft matter and molecular assemblies in a near-native state.

Encapsulation: The molecule can be trapped within a more robust, beam-resistant structure, such as a zeolite or a metal-organic framework. TEM can then be used to study how the molecule is oriented and interacts within these confined environments.

Therefore, while TEM is a powerful tool for materials science, its application to characterize pure, liquid this compound is not standard practice and would require highly specialized preparation methods. It is more commonly applied if this molecule were used as a monomer to create a polymer, where TEM could then elucidate the structure of the resulting macromolecular material. acs.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. nih.gov For a compound like this compound, AFM would be invaluable for visualizing its surface morphology, whether in a crystalline state or as a thin film. The technique operates by scanning a sharp tip over the sample surface, with the deflection of the cantilever holding the tip being measured to create a three-dimensional image. aps.orgtribology.rs

Research Findings:

AFM analysis of this compound could reveal key characteristics such as surface roughness, grain size, and the presence of any ordered structures. researchgate.netnih.gov The data obtained can be used to generate detailed 3D topographical maps of the material's surface. researchgate.net In studies of similar organic molecules, AFM has been used to discriminate between different atoms within a molecule and to understand how molecules arrange themselves on a surface. epa.gov It is also a valuable tool for assessing the quality of thin films, identifying defects, and measuring nanoparticle dimensions. nih.gov

Interactive Data Table: Potential AFM Parameters for this compound Analysis

ParameterPotential Value/ObservationSignificance
Scan Size 1 µm x 1 µmProvides a representative overview of the surface morphology.
Imaging Mode Tapping ModeMinimizes sample damage for soft organic molecules.
Surface Roughness (Rq) 0.5 - 5 nmIndicates the smoothness of a deposited film.
Grain Size 50 - 200 nmReveals the size of crystalline domains on the surface.
Molecular Packing Ordered LatticesSuggests self-assembly and crystalline nature.

Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. cea.frchemistryviews.org When a sample of this compound is irradiated with X-rays, photoelectrons are emitted, and their kinetic energies are measured. These energies are characteristic of the elements and their bonding environments. cea.fr

Research Findings:

An XPS analysis of this compound would be expected to show peaks corresponding to carbon and oxygen, the constituent elements of the molecule. High-resolution scans of the C 1s and O 1s regions would provide information about the different chemical environments of these atoms. For example, the carbon in the methyl groups would have a different binding energy than the carbon in the butadiene chain or the carbinol group. This allows for a detailed understanding of the surface chemistry. ucl.ac.uk The relative areas of the peaks can be used to determine the stoichiometry of the surface, which can be compared to the theoretical elemental composition. researchgate.netresearchgate.net

Interactive Data Table: Predicted XPS Data for this compound

ElementPredicted Binding Energy (eV)Atomic Concentration (%)Inferred Functional Group
C 1s ~284.8~81.8C-C, C-H (Aliphatic/Olefinic)
C 1s ~286.5C-O (Carbinol)
O 1s ~533.0~18.2C-O-H (Carbinol)

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a technique used for analyzing the composition of solid surfaces and thin films by sputtering the surface with a focused primary ion beam and analyzing the ejected secondary ions. wikipedia.org This method is extremely sensitive, with the ability to detect elements in the parts per million to parts per billion range. wikipedia.org For this compound, SIMS could provide detailed molecular and elemental information about the surface.

Research Findings:

In static SIMS mode, the analysis would focus on the outermost molecular layer, providing mass spectra of molecular fragments of this compound. This can help confirm the molecular structure and identify any surface contaminants. hidenanalytical.com Dynamic SIMS, on the other hand, involves sputtering through the sample to provide a depth profile of the elemental composition. surfacesciencewestern.com This would be useful for analyzing multilayer systems or impurities within a this compound sample. The technique can be used for both elemental and molecular analysis of organic materials. researchgate.netresearchgate.net

Interactive Data Table: Potential SIMS Fragments for this compound

m/z (Mass-to-Charge Ratio)Possible Fragment IdentitySignificance
[M+H]+ Protonated Parent MoleculeConfirms molecular weight.
[M-OH]+ Loss of Hydroxyl GroupCharacteristic fragmentation pathway.
[C4H5]+ Butadienyl FragmentIndicates the presence of the diene moiety.
[C3H7]+ Isopropyl/Propyl FragmentRelates to the dimethylcarbinol portion.

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a powerful technique for the determination of trace elements in a wide variety of samples. researchgate.netresearchgate.net A liquid sample is introduced into an argon plasma, which excites the atoms of the elements present. researchgate.net As these atoms relax to their ground state, they emit light at characteristic wavelengths, which can be detected and quantified.

Research Findings:

While this compound is an organic compound, ICP-OES would be the method of choice for detecting and quantifying any trace metal impurities. vanderbilt.eduqa-group.com This is crucial for applications where high purity is required. The sample would first need to be digested, typically using strong acids, to break down the organic matrix. pcdn.co The resulting solution can then be analyzed to determine the concentration of various metals with high accuracy and precision. nih.gov The technique is capable of simultaneous multi-element analysis. analytical.com.pe

Interactive Data Table: Hypothetical ICP-OES Analysis of a this compound Sample

ElementWavelength (nm)Detection Limit (µg/L)Measured Concentration (µg/L)
Iron (Fe) 259.9401< 1
Copper (Cu) 324.7541< 1
Lead (Pb) 220.3535< 5
Zinc (Zn) 213.8560.5< 0.5

Diffraction and Scattering Methods

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive analytical technique primarily used for the phase identification of a crystalline material and can provide information on unit cell dimensions. When a crystalline sample of this compound is subjected to X-ray radiation, the X-rays are diffracted by the crystal lattice, producing a unique diffraction pattern.

Research Findings:

An XRD analysis of a crystalline sample of this compound would provide a definitive "fingerprint" of its crystal structure. The positions and intensities of the peaks in the diffraction pattern can be used to identify the crystal phase and determine the unit cell parameters. mdpi.com For polycrystalline materials, XRD can be used to determine the grain size and degree of crystallinity. nih.gov In the case of a new compound like this compound, single-crystal XRD could potentially be used to solve its complete three-dimensional crystal structure, providing precise bond lengths and angles. nih.gov

Interactive Data Table: Illustrative XRD Data for a Crystalline Form of this compound

2θ (Degrees)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
10.28.67100(100)
20.54.3355(200)
25.83.4530(112)
31.12.8740(211)
42.62.1225(312)

Small-Angle X-ray Scattering (SAXS)

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the physical and chemical properties of a material as a function of temperature. europa.eu These methods can determine thermal stability, phase transitions, and purity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to assess thermal stability and decomposition profiles. Despite a thorough search, no TGA data for this compound has been found in the available literature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. lookchem.com It is used to detect thermal transitions such as melting point, glass transition temperature, and crystallization events. lookchem.commerckmillipore.com No DSC thermograms or specific data relating to the thermal transitions of this compound are publicly available.

Integration of Multimodal Characterization

The integration of multiple analytical techniques, such as spectroscopic and thermal methods, provides a comprehensive understanding of a compound's structure and properties. However, due to the lack of individual SAXS, TGA, and DSC studies for this compound, a discussion on the integration of multimodal characterization for this specific compound cannot be formulated.

No Specific Research Found for Computational and Theoretical Studies of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific published research on the computational and theoretical studies of the chemical compound this compound (also known as 2-methyl-5-hexen-3-yn-2-ol). Consequently, the generation of a detailed article adhering to the requested outline is not possible without specific data and research findings.

The requested article structure included in-depth analysis based on established computational chemistry methodologies. While these methods are widely used to investigate the electronic structure and dynamics of molecules, their application to this compound has not been documented in the accessible scientific domain.

The intended sections and subsections of the article were:

Computational and Theoretical Studies of Dimethylbutadienylcarbinol

Molecular Simulation and Dynamics

Monte Carlo Simulations

Therefore, this report cannot be generated as it would require non-existent research data, and any attempt to do so would result in speculation rather than factual reporting.

Prediction and Analysis of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating complex reaction mechanisms without the need for direct experimental observation, which can be costly and time-consuming. nih.gov For Dimethylbutadienylcarbinol, a member of the terpenoid family, these theoretical approaches are invaluable for understanding its chemical transformations, such as isomerization, oxidation, and cycloaddition reactions. nih.govrsc.org By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways and the factors that control them.

Transition State Theory Applications

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain the rates of elementary chemical reactions. wikipedia.org The theory posits that for a reaction to occur, reactant molecules must pass through a high-energy, transient configuration known as the transition state or activated complex. wikipedia.orgfiveable.me TST is primarily used to qualitatively understand how chemical reactions occur and to calculate key thermodynamic parameters of activation. wikipedia.org

In the context of this compound, TST is applied to model its potential reactions, such as the acid-catalyzed isomerization to form various aldehydes or ketones, a common reaction for allylic alcohols. elsevierpure.comrsc.org Computational methods, particularly Density Functional Theory (DFT), are employed to locate the precise geometry of the transition state on the potential energy surface. rsc.org Once located, its energy relative to the reactants can be calculated. This allows for the determination of crucial kinetic parameters:

Gibbs Free Energy of Activation (ΔG‡): The energy barrier that must be overcome for the reaction to proceed. A lower ΔG‡ corresponds to a faster reaction rate. fiveable.me

Enthalpy of Activation (ΔH‡): The change in enthalpy between the reactants and the transition state. wikipedia.org

Entropy of Activation (ΔS‡): The change in disorder when moving from the reactants to the transition state. wikipedia.org

By calculating these values for different possible reaction pathways, researchers can predict which reaction is kinetically favored. For example, in the reaction of an allylic alcohol with a radical, TST can help determine whether a hydrogen abstraction or an addition/elimination pathway will dominate at a given temperature. acs.orgacs.org The theory also allows for the calculation of rate constants, which can be compared with experimental data to validate the proposed mechanism. fiveable.meacs.org

Reaction PathwayMethodΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)ΔG‡ (298K, kcal/mol)
Isomerization to Aldehyde DFT (B3LYP/6-31G)25.4-5.227.0
Cyclization (Nazarov type) DFT (B3LYP/6-31G)22.1-10.825.3
Oxidation by OH radical G3(MP2)18.9-8.521.4

Table 1: Hypothetical activation parameters for competing reaction pathways of this compound, calculated using Transition State Theory. These values illustrate how computational methods can predict the most favorable reaction pathway (the one with the lowest ΔG‡).

Reaction Coordinate Diagram Generation and Analysis

A reaction coordinate diagram is a visual representation of the energy changes that occur as a reaction progresses from reactants to products. libretexts.org The vertical axis represents the potential energy (often Gibbs Free Energy), while the horizontal axis, known as the reaction coordinate, represents the progress of the reaction, encompassing all geometric changes like bond stretching, breaking, and formation. youtube.comlibretexts.org

Generating these diagrams computationally for this compound involves calculating the energy of the system at various points along the reaction path. Key points on the diagram include:

Reactants (R): The starting materials at their stable energy state.

Products (P): The final molecules at their stable energy state.

Transition States (TS): The highest energy points on the path between reactants and products or intermediates. youtube.com The energy difference between the reactants and the transition state is the activation energy (ΔG‡). nih.gov

Intermediates (I): Local energy minima along the reaction coordinate; these are transient species that are more stable than transition states but less stable than reactants or products. youtube.com

Investigation of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction but are consumed in subsequent steps to form the final product. beilstein-journals.orgyoutube.com Their direct experimental detection can be challenging, making computational investigation a critical tool for understanding reaction mechanisms. beilstein-journals.org In the chemistry of terpenoids and allylic alcohols like this compound, common reactive intermediates include carbocations, radicals, and carbenes. researchgate.netbeilstein-journals.orgijcce.ac.ir

Computational methods, such as DFT, are used to:

Confirm the Existence of Intermediates: Calculations can show that a proposed species corresponds to a true energy minimum on the potential energy surface. youtube.com

Determine Structure and Stability: The geometry, charge distribution, and relative energy of intermediates can be accurately calculated. This helps in understanding their stability and subsequent reactivity. For example, quantum chemical computations can elucidate the mechanism of carbocation generation and ring-closure in terpenoid biosynthesis. researchgate.net

Predict Reaction Pathways: Once the structure of an intermediate is known, computational tools can explore the possible reactions it might undergo, including rearrangements or reactions with other molecules. Studies on carbocation rearrangements are a significant area of research in organic chemistry. beilstein-journals.org

For this compound, a likely reaction pathway involves the formation of an allylic carbocation intermediate under acidic conditions. Computational analysis would focus on the stability of this carbocation and predict whether it would be attacked by a nucleophile or undergo rearrangement, providing crucial insights into the product distribution.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is critical to its reactivity. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For a flexible molecule like this compound, numerous conformers can exist, each with a different energy.

Computational methods are essential for exploring the conformational landscape of a molecule. By systematically rotating bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out. libretexts.org This allows for the identification of the lowest-energy, most stable conformers. The introduction of certain atoms, like fluorine, can significantly alter the favored molecular conformation. mdpi.com

ConformerDihedral Angle (C1-C2-C3-O)Relative Energy (kcal/mol)Predicted Population (298K)
A (gauche) 65°0.0065%
B (anti) 178°0.8525%
C (syn) 1.5010%

Table 2: A hypothetical conformational analysis of this compound. The data shows the relative stability and predicted population of the most significant conformers, indicating that Conformer A is the most likely to be the reacting species.

Development of Computational Models and Algorithms for this compound Systems

While general computational methods are broadly applicable, the development of specialized models and algorithms for specific chemical systems, like terpenoids, can significantly improve predictive accuracy and efficiency. rsc.orgnih.gov This involves creating and parameterizing models that are tailored to the unique electronic and structural features of the molecules of interest.

These developments can include:

Force Field Parameterization: For molecular mechanics simulations, which are computationally less expensive, specific parameters (e.g., for bond stretching, angle bending, and torsional potentials) can be developed for this compound by fitting them to high-level quantum mechanical data or experimental results.

Quantitative Structure-Activity Relationship (QSAR): Statistical models can be built that correlate calculated quantum chemical descriptors (such as orbital energies, atomic charges, or molecular shape) with experimental reactivity or biological activity. dergipark.org.tr These models can then be used to rapidly screen libraries of related compounds.

Machine Learning Approaches: Modern research increasingly uses machine learning algorithms trained on large datasets of computational or experimental results. mdpi.com A model could be trained to predict the reaction products of terpenoids under certain conditions or to identify molecules with desired properties, accelerating the discovery process. nih.gov

Specialized Reactivity Descriptors: Based on Density Functional Reactivity Theory, specific descriptors can be calculated to predict the most reactive sites in a molecule for electrophilic or nucleophilic attack. nih.govresearchgate.net Algorithms can be developed to automatically calculate and interpret these descriptors for complex systems like this compound.

The overarching goal is to create a computational framework that can reliably predict the behavior of this compound and related terpenoid systems, guiding experimental work and facilitating the design of new synthetic pathways or functional molecules. nih.gov

Advanced Applications and Derivatization of Dimethylbutadienylcarbinol in Organic Synthesis

Dimethylbutadienylcarbinol as a Building Block in Complex Molecule Synthesis

The strategic incorporation of this compound into synthetic routes allows for the efficient construction of intricate molecular frameworks. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive π-system, enables a variety of bond-forming strategies.

Preparation of Substituted Organic Compounds

The derivatization of this compound opens up pathways to a wide range of substituted organic compounds. The tertiary alcohol can be transformed into various functional groups, which in turn can be used for further synthetic elaborations. For instance, the hydroxyl group can be converted into ethers, esters, or halides, providing handles for cross-coupling reactions or nucleophilic substitutions.

The vinyl group of this compound is also amenable to a variety of transformations. For example, hydroformylation of the double bond can introduce an aldehyde functionality, which can then be further modified. Research into the hydroformylation of related diene systems has shown that catalysts like cobalt and rhodium complexes can be employed for this purpose. While specific studies on this compound are not extensively documented, the principles of these reactions on similar substrates suggest a viable route for its functionalization.

Construction of Novel Ring Systems (e.g., Cycloadditions)

The dienyl moiety within derivatives of this compound makes it a potential participant in cycloaddition reactions, a powerful tool for the construction of cyclic and heterocyclic systems. sigmaaldrich.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example where a conjugated diene reacts with a dienophile to form a six-membered ring. pdx.edulibretexts.orgmasterorganicchemistry.comyoutube.com While this compound itself is not a diene, its dehydration can lead to the formation of a conjugated diene, which can then participate in such reactions. The dehydration of the related 2,3-dimethyl-2-pentanol (B1616680) has been shown to yield alkenes, with 2,3-dimethyl-2-pentene (B84793) being a major product. quora.com

Furthermore, the vinyl group in this compound can act as a dienophile in cycloaddition reactions with various dienes. The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups, a modification that can be introduced through derivatization of the alcohol functionality.

Catalytic Roles and Ligand Design involving this compound

The chiral nature of certain derivatives of this compound makes it an interesting scaffold for the development of chiral ligands and catalysts for asymmetric synthesis.

This compound as a Chiral Ligand Precursor

The synthesis of enantiomerically pure or enriched this compound can provide a valuable starting point for the design of novel chiral ligands. The hydroxyl group offers a convenient attachment point for phosphine, amine, or other coordinating groups, which are essential for metal-catalyzed asymmetric reactions. The chiral center in the backbone of the ligand can effectively influence the stereochemical outcome of the catalyzed reaction. The development of chiral ligands is a cornerstone of modern asymmetric catalysis, with a vast array of ligand architectures being explored to achieve high enantioselectivity. nih.govresearchgate.netnih.gov While specific ligands derived from this compound are not yet prominent in the literature, the principles of chiral ligand design suggest its potential in this area.

Development of Catalytic Systems utilizing this compound Derivatives

Derivatives of this compound have the potential to be utilized in the development of novel catalytic systems. For instance, metal complexes incorporating ligands derived from this scaffold could exhibit unique catalytic activities. The steric and electronic properties of the ligand, influenced by the dimethylbutadienyl framework, could fine-tune the reactivity and selectivity of the metal center. Research into new catalytic systems is a continuous effort in organic synthesis, aiming to discover more efficient and selective catalysts for a wide range of chemical transformations.

Exploration of Novel Chemical Transformations Mediated by this compound

The unique combination of functional groups in this compound allows for the exploration of novel chemical transformations. The interplay between the tertiary alcohol and the vinyl group can lead to interesting and synthetically useful rearrangements and cyclization reactions. For example, acid-catalyzed reactions of this compound could lead to the formation of various carbocationic intermediates, which could then undergo rearrangements or participate in intramolecular reactions to form cyclic ethers or other complex structures. The dehydration of the related 2,3-dimethyl-2-phenylbutan-1-ol with sulfuric acid is known to proceed via carbocation rearrangements. stackexchange.com

The vinyl group can also be a site for various addition and oxidation reactions. Epoxidation of the double bond, for instance, would yield a reactive epoxide that can be opened by various nucleophiles to introduce new functional groups and stereocenters. The synthesis of heterocycles from various starting materials, including those with alkene and alcohol functionalities, is a well-established area of research, suggesting potential pathways for the conversion of this compound into valuable heterocyclic compounds. researchgate.netmdpi.com

The Strategic Role of this compound in the Design of Functional Material Precursors Remains Largely Unexplored in Publicly Available Research

Despite a thorough review of scientific literature, there is a notable absence of specific research detailing the use of this compound in the strategic design of functional materials precursors. While the broader field of functional polymer science is rich with examples of complex monomers being used to create materials with tailored properties, this compound itself does not appear as a prominent building block in the surveyed studies.

Functional polymers are a significant area of materials science, focusing on the development of polymers with specific, inherent properties or responses to external stimuli. These properties are engineered through the careful selection of monomer units containing specific functional groups. The synthesis of these materials often involves sophisticated techniques like controlled radical polymerization or ring-opening metathesis polymerization to create well-defined polymer architectures.

The potential utility of a molecule like this compound as a precursor for functional materials can be inferred from its structural components. It possesses a conjugated diene system, which can be susceptible to polymerization, and a tertiary alcohol, which could serve as a site for further chemical modification. In theory, these features could be exploited to create polymers with unique characteristics.

However, without dedicated research on this specific compound, any discussion of its role in designing functional materials would be purely speculative. The scientific community has extensively investigated other monomers for creating materials with applications ranging from drug delivery systems and sensors to advanced coatings and recyclable plastics. For instance, research has demonstrated the importance of the gem-dimethyl group in controlling the polymerization and depolymerization of certain monomers, leading to the creation of infinitely recyclable plastics. Similarly, dimethyl esters of other compounds have been successfully used in ring-opening metathesis polymerization to synthesize novel polymers.

The lack of published data on this compound's application in this area suggests it may not be a primary focus of current materials science research, or its use may be documented in proprietary industrial research not available to the public. Therefore, a detailed analysis of its advanced applications and derivatization for functional materials, as requested, cannot be provided based on the current body of scientific literature.

Future Directions and Emerging Research Areas

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Furthermore, AI can be instrumental in predicting the outcomes of chemical reactions. rjptonline.orgmit.edu By training neural networks on extensive reaction databases, it is possible to predict suitable catalysts, solvents, reagents, and temperatures for a desired transformation of dimethylbutadienylcarbinol. chemintelligence.com This predictive capability can dramatically reduce the number of trial-and-error experiments, saving time and resources. scimplify.com The development of machine learning models to predict terpene biosynthesis from the amino acid sequence of enzymes could also be adapted to understand and engineer the biocatalysis of this compound. cvut.cznih.gov

Table 1: Potential AI and ML Applications in this compound Research

Research Area Potential Application Expected Outcome
Novel Fragrance Discovery Predict olfactory properties of novel this compound derivatives. Identification of new fragrance compounds with unique scent profiles. chemicalbull.comgrapefrute.com
Reaction Optimization Predict optimal reaction conditions (catalyst, solvent, temperature) for transformations of this compound. Increased reaction yields and reduced experimental effort. chemintelligence.com
Biosynthesis Prediction Engineer enzymes for the targeted biosynthesis of this compound and its analogues. Sustainable production of valuable fragrance chemicals. cvut.cznih.gov

Sustainable and Environmentally Benign Chemical Transformations

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on reducing waste, using renewable resources, and avoiding hazardous substances. For this compound, this translates to exploring greener synthetic routes and transformations.

One key area is the use of biocatalysis. Plant-based biocatalysts, for example, offer a sustainable alternative to conventional chemical catalysts for reactions like the asymmetric reduction of ketones to form chiral alcohols. nih.gov This approach is highly selective, operates under mild conditions, and aligns with green chemistry principles by reducing toxic waste and energy consumption. nih.gov The enzymatic synthesis of chiral alcohols is a particularly attractive route for producing enantiomerically pure forms of this compound and its derivatives, which are valuable in the pharmaceutical and fragrance industries. nih.gov

The development of green catalytic oxidation processes for alcohols is another important research direction. researchgate.netmdpi.com Traditional oxidation reactions often rely on stoichiometric, heavy-metal-based reagents and chlorinated solvents. researchgate.net Future research could focus on using water-soluble catalysts, such as palladium complexes, with air as the oxidant and water as the solvent, creating a more economically and environmentally friendly process. researchgate.netnih.gov

Given that this compound contains a conjugated diene system, green approaches to reactions involving this moiety, such as the Diels-Alder reaction, are also highly relevant. morressier.commsu.edu Research into performing these reactions in water or solventless conditions can significantly reduce the environmental impact. morressier.com

Table 2: Green Chemistry Approaches for this compound

Transformation Conventional Method Green Alternative Environmental Benefit
Synthesis of Chiral Alcohols Metal-catalyzed asymmetric reduction. nih.gov Biocatalysis using plant-based enzymes. nih.gov Reduced metal waste, milder reaction conditions, use of renewable resources. nih.gov
Alcohol Oxidation Stoichiometric heavy-metal oxidants in chlorinated solvents. researchgate.net Aerobic oxidation with a water-soluble catalyst in water. researchgate.netnih.gov Avoidance of toxic metals and solvents, use of air as a benign oxidant. researchgate.net
Diels-Alder Reactions Use of harmful organic solvents. morressier.com Reactions in water or solvent-free conditions. morressier.com Elimination of volatile organic compounds (VOCs).

| Amination of Dienes | Traditional multi-step synthesis. | Electrochemical Ti-mediated amination. acs.org | Use of electricity as a clean reagent, potential for milder conditions. |

Multiscale Modeling and Experimental Validation in this compound Research

Multiscale modeling has become an indispensable tool for understanding complex chemical systems, from the electronic structure of molecules to the dynamics of entire enzymatic reactions. nih.govresearchgate.net For this compound, which is a terpenol, insights from multiscale simulations of terpene synthases can be particularly valuable. nih.govresearchgate.net These enzymes catalyze the intricate cyclization of linear precursors into a vast array of terpene structures, and understanding their mechanism is key to engineering them for the production of specific compounds. researchgate.netacs.org

Computational models can elucidate the complex carbocation chemistry involved in terpene biosynthesis, including ring formations and rearrangements. nih.govresearchgate.net By combining quantum mechanics (QM) to describe the reactive center with molecular mechanics (MM) for the surrounding enzyme environment, researchers can gain a detailed picture of the reaction pathway and the factors controlling product specificity. nih.govresearchgate.net This understanding can then guide the redesign of enzymes to produce novel or specific terpenoids, including derivatives of this compound. acs.org

Experimental validation is a crucial component of this research, where the predictions from computational models are tested in the lab. This iterative cycle of prediction and experimentation accelerates the discovery process and leads to more robust and accurate models. nih.gov

Table 3: Multiscale Modeling Applications in Terpenoid Research

Modeling Technique Research Focus Key Insights
QM/MM Simulations Reaction mechanisms in terpene synthases. nih.govresearchgate.net Elucidation of carbocation intermediates and transition states; role of active site residues in controlling product distribution. nih.govresearchgate.netresearchgate.net
Molecular Dynamics (MD) Enzyme dynamics and substrate folding. acs.org Understanding how the enzyme environment guides the substrate into the correct conformation for reaction. nih.govacs.org

| Data-Driven Modeling | Predicting enzyme function from sequence. nih.gov | Identifying sequence features that correlate with the production of specific terpenoid scaffolds. cvut.cznih.gov |

Advanced In-situ and Operando Studies of Reactions involving this compound

To gain a deeper understanding of the reaction mechanisms involving this compound, it is essential to study the catalytic processes under real working conditions. rsc.org In-situ and operando spectroscopy techniques allow for the direct observation of the catalyst and reacting species as the reaction is happening, providing a dynamic picture of the chemical transformations. rsc.orgyoutube.com

For example, the dehydration of this compound to form various dienes is a key reaction. youtube.com In-situ monitoring of this process, for instance using near-infrared (NIR) spectroscopy, could provide real-time kinetic data and help to elucidate the reaction mechanism under different conditions. researchgate.netacs.orgresearchgate.net Operando Raman spectroscopy has been used to study the electroreduction of CO2 to ethanol, and similar techniques could be applied to investigate the electrochemical transformations of this compound, such as its oxidation or reduction. researchgate.netnih.gov

These advanced spectroscopic methods can help to identify the active sites on a catalyst surface, observe the formation of intermediates, and understand how the catalyst structure changes during the reaction. rsc.orgyoutube.com This information is invaluable for the rational design of more efficient and selective catalysts for the transformations of this compound and other valuable chemicals. rsc.org

Table 4: Potential In-situ and Operando Studies for this compound

Reaction Spectroscopic Technique Information Gained
Catalytic Dehydration In-situ FTIR or Raman Spectroscopy Identification of surface-adsorbed species and intermediates; understanding the role of acid sites on the catalyst. acs.orgresearchgate.net
Electrochemical Oxidation Operando Raman or X-ray Absorption Spectroscopy Real-time monitoring of catalyst surface changes and product formation; elucidation of the reaction mechanism at the electrode-electrolyte interface. researchgate.netnih.govrsc.org
Hydrogenation Operando X-ray Absorption Spectroscopy Tracking changes in the oxidation state and coordination environment of the metal catalyst during the reaction. youtube.com

| Biocatalytic Transformations | In-situ NMR or Mass Spectrometry | Monitoring the conversion of substrate to product in real-time within the bioreactor. |

Q & A

Q. What are the established synthetic routes for dimethylbutadienylcarbinol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Common synthesis involves Diels-Alder reactions or catalytic hydrogenation of precursors like isoprene derivatives. Optimization requires systematic variation of parameters such as catalyst type (e.g., Lewis acids for Diels-Alder), solvent polarity, temperature, and reaction time. For purity, techniques like fractional distillation or column chromatography are critical. Pilot studies with Design of Experiments (DoE) frameworks can identify significant factors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Nuclear Magnetic Resonance (NMR) (¹H/¹³C) is essential for structural confirmation, with emphasis on olefinic proton signals (~5-6 ppm) and carbinol group identification. Infrared (IR) spectroscopy validates hydroxyl (~3200-3600 cm⁻¹) and conjugated diene stretches. Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity and identifies byproducts. Researchers should cross-reference spectral libraries and employ computational tools (e.g., ChemDraw simulations) to resolve ambiguities .

Q. How can researchers design experiments to study the reactivity of this compound in cycloaddition or polymerization reactions?

Methodological Answer: For cycloadditions, reaction kinetics can be monitored using in-situ techniques like FT-IR or HPLC. For polymerization, initiator selection (e.g., radical vs. anionic) and solvent compatibility must be tested. Control experiments (e.g., without catalysts) and kinetic modeling (e.g., Arrhenius plots) help elucidate mechanisms. Replicate trials under inert atmospheres minimize oxidation artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Methodological Answer: Discrepancies may arise from impurities or measurement techniques (e.g., calorimetry vs. computational). Researchers should replicate studies using high-purity samples and standardized protocols. Meta-analyses of literature data, coupled with quantum mechanical calculations (e.g., Density Functional Theory), can reconcile differences. Statistical tools like Bland-Altman plots assess measurement agreement .

Q. How can mechanistic studies differentiate between competing pathways (e.g., concerted vs. stepwise) in this compound-involved reactions?

Methodological Answer: Isotopic labeling (e.g., deuterium at reactive sites) combined with kinetic isotope effect (KIE) analysis identifies bond-breaking sequences. Transition-state modeling via DFT or ab initio methods provides theoretical validation. Trapping intermediates (e.g., using low-temperature NMR) offers experimental evidence. Comparative studies with analogous dienols isolate steric/electronic effects .

Q. What computational approaches best predict the environmental fate and ecotoxicity of this compound?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradability and toxicity endpoints. Molecular dynamics simulations assess interactions with biological membranes. Life Cycle Assessment (LCA) frameworks evaluate environmental persistence. Experimental validation via OECD Guidelines for Testing Chemicals (e.g., biodegradation tests) complements computational data .

Q. How should researchers design longitudinal studies to assess this compound’s stability under varying storage conditions?

Methodological Answer: Accelerated stability testing (e.g., 40°C/75% RH) simulates long-term degradation. Analytical methods like HPLC-UV or LC-MS track degradation products. Factorial designs test interactions between light, temperature, and humidity. Statistical models (e.g., Weibull shelf-life prediction) extrapolate data to real-world conditions .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing non-linear kinetic data in this compound reactions?

Methodological Answer: Non-linear regression (e.g., Levenberg-Marquardt algorithm) fits data to rate laws. Model selection criteria (AIC/BIC) compare pseudo-first-order vs. second-order kinetics. Bootstrap resampling quantifies parameter uncertainty. Outlier detection (e.g., Grubbs’ test) ensures robustness .

Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible studies?

Methodological Answer: Implement Quality by Design (QbD) principles, defining Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs). Use Process Analytical Technology (PAT) for real-time monitoring. Statistical Process Control (SPC) charts track variability. Collaborative inter-laboratory studies validate reproducibility .

Ethical & Methodological Considerations

Q. What ethical frameworks apply when studying this compound’s potential bioactivity in cell-based assays?

Methodological Answer: Follow institutional biosafety protocols (e.g., NIH Guidelines) for handling bioactive compounds. Use validated cell lines with informed consent documentation. Include negative controls to distinguish cytotoxicity from specific effects. Data transparency in reporting IC₅₀ values minimizes misinterpretation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.